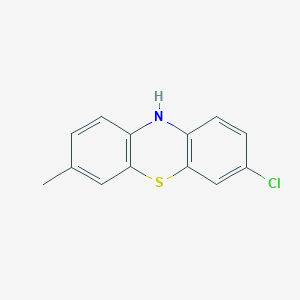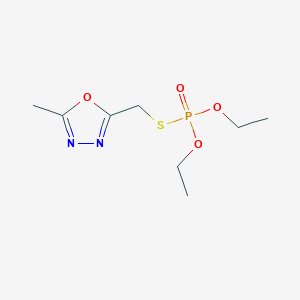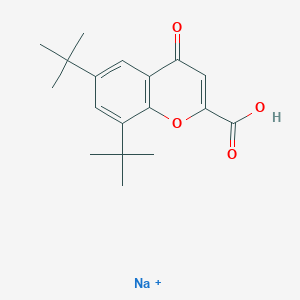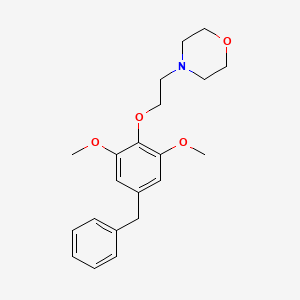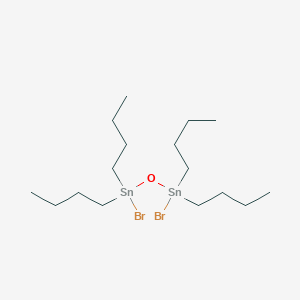
1,3-Dibromo-1,1,3,3-tetrabutyldistannoxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dibromo-1,1,3,3-tetrabutyldistannoxane is an organotin compound with significant applications in organic synthesis and industrial chemistry. It is characterized by the presence of two bromine atoms and four butyl groups attached to a distannoxane core. This compound is known for its reactivity and versatility in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dibromo-1,1,3,3-tetrabutyldistannoxane can be synthesized through the reaction of tetrabutyltin with bromine. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
(C4H9)4Sn+Br2→(C4H9)2SnOSn(C4H9)2Br2
Industrial Production Methods
Industrial production of this compound involves large-scale bromination of tetrabutyltin. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the compound.
化学反応の分析
Types of Reactions
1,3-Dibromo-1,1,3,3-tetrabutyldistannoxane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, leading to the formation of different organotin compounds.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the tin atoms.
Coupling Reactions: It can be used in coupling reactions to form larger organotin complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. Common products include various substituted organotin compounds and larger organotin complexes.
科学的研究の応用
1,3-Dibromo-1,1,3,3-tetrabutyldistannoxane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 1,3-Dibromo-1,1,3,3-tetrabutyldistannoxane involves its reactivity with nucleophiles and electrophiles. The bromine atoms and tin centers play a crucial role in its chemical behavior, facilitating various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
1,3-Dibromopropane: An organobromine compound used in organic synthesis.
1,2-Dibromoethane: Another organobromine compound with applications in synthesis and industry.
Tetrabutyltin: A precursor used in the synthesis of various organotin compounds.
Uniqueness
1,3-Dibromo-1,1,3,3-tetrabutyldistannoxane is unique due to its specific structure, which includes both bromine atoms and a distannoxane core. This combination imparts distinct reactivity and versatility, making it valuable in various chemical and industrial applications.
特性
CAS番号 |
28520-97-0 |
|---|---|
分子式 |
C16H36Br2OSn2 |
分子量 |
641.7 g/mol |
IUPAC名 |
bromo-[bromo(dibutyl)stannyl]oxy-dibutylstannane |
InChI |
InChI=1S/4C4H9.2BrH.O.2Sn/c4*1-3-4-2;;;;;/h4*1,3-4H2,2H3;2*1H;;;/q;;;;;;;2*+1/p-2 |
InChIキー |
MYHNLFIEOWPXJF-UHFFFAOYSA-L |
正規SMILES |
CCCC[Sn](CCCC)(O[Sn](CCCC)(CCCC)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



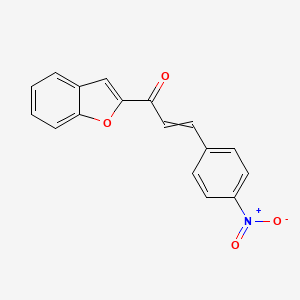

![1-Propyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14682384.png)
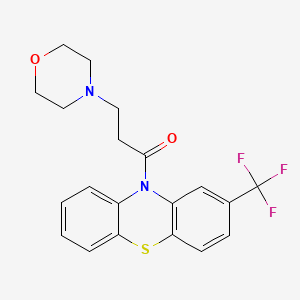

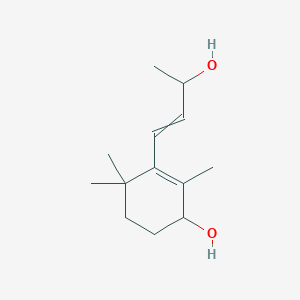
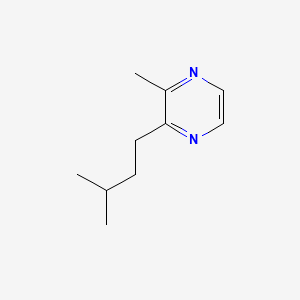
![Diethyl 6-methyl-4-oxo-7,8,9,9a-tetrahydro-4h-pyrido[1,2-a]pyrimidine-1,3(6h)-dicarboxylate](/img/structure/B14682422.png)
![Propanenitrile, 3-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B14682429.png)
